

Application Note and Protocol for the Purification of Recombinant FIM-1 Enzyme

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Compound of Interest

Compound Name: *Fim 1*

Cat. No.: *B131896*

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the expression and purification of a recombinant Fim protein, here designated as FIM-1, from *Escherichia coli*. The Fim proteins are components of the type 1 fimbrial system in *E. coli*, which is involved in bacterial adhesion. The expression of these fimbriae is controlled by a genetic switch known as the fim switch.^{[1][2][3]} This protocol outlines a robust method for obtaining high-purity FIM-1, suitable for downstream biochemical and structural analyses. The procedure employs an *E. coli* expression system and a two-step purification strategy involving Immobilized Metal Affinity Chromatography (IMAC) followed by Size-Exclusion Chromatography (SEC).

Data Presentation

A summary of typical purification results for a recombinant His-tagged FIM-1 protein is presented in the table below. This data is representative of a standard purification run starting from a 1-liter bacterial culture.

Purification Step	Total Protein (mg)	FIM-1 (mg)	Purity (%)	Yield (%)
Clarified Lysate	500	25	5	100
IMAC Elution	22	20	>90	80
SEC Pool	17	16	>98	64

Experimental Protocols

A detailed methodology for each key stage of the purification process is provided below.

1. Recombinant FIM-1 Expression in E. coli

This protocol assumes the gene for the FIM-1 protein with an N-terminal polyhistidine tag (His-tag) has been cloned into a suitable E. coli expression vector, such as pET-28a(+), under the control of an inducible promoter (e.g., T7).[\[4\]](#)[\[5\]](#)

- Materials:
 - E. coli strain (e.g., BL21(DE3)) transformed with the FIM-1 expression plasmid.
 - Luria-Bertani (LB) broth.
 - Appropriate antibiotic (e.g., Kanamycin).
 - Isopropyl β -D-1-thiogalactopyranoside (IPTG).
- Procedure:
 - Inoculate 50 mL of LB broth containing the appropriate antibiotic with a single colony of E. coli harboring the FIM-1 expression plasmid.
 - Incubate overnight at 37°C with shaking (200 rpm).
 - The next day, use the overnight culture to inoculate 1 L of LB broth with the antibiotic.

- Grow the culture at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
- Induce protein expression by adding IPTG to a final concentration of 0.5 mM.
- Continue to incubate the culture for 4-6 hours at 30°C with shaking.
- Harvest the cells by centrifugation at 6,000 x g for 15 minutes at 4°C.
- Discard the supernatant and store the cell pellet at -80°C until needed.

2. Cell Lysis and Lysate Clarification

- Materials:

- Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, 1 mg/mL lysozyme).
- DNase I.
- High-pressure homogenizer or sonicator.
- Centrifuge.

- Procedure:

- Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer.
- Incubate on ice for 30 minutes to allow for lysozyme activity.
- Add DNase I to a final concentration of 10 µg/mL.
- Lyse the cells by sonication on ice or by passing through a high-pressure homogenizer.
- Clarify the lysate by centrifugation at 30,000 x g for 30 minutes at 4°C.
- Carefully collect the supernatant, which contains the soluble His-tagged FIM-1 protein, and filter it through a 0.45 µm filter.

3. Immobilized Metal Affinity Chromatography (IMAC)

IMAC is used as the initial capture step to purify the His-tagged FIM-1 from the clarified lysate.

[\[6\]](#)[\[7\]](#)[\[8\]](#)

- Materials:
 - IMAC Column (e.g., HisTrap HP).
 - IMAC Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
 - IMAC Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
 - Chromatography system (e.g., ÄKTA).
- Procedure:
 - Equilibrate the IMAC column with 5-10 column volumes (CVs) of Lysis Buffer.
 - Load the filtered clarified lysate onto the column at a flow rate of 1-2 mL/min.
 - Wash the column with 10-15 CVs of IMAC Wash Buffer to remove non-specifically bound proteins.
 - Elute the bound FIM-1 protein with 5 CVs of IMAC Elution Buffer.
 - Collect fractions and analyze them by SDS-PAGE to identify those containing the purified FIM-1.
 - Pool the fractions containing the protein of interest.

4. Size-Exclusion Chromatography (SEC)

SEC is employed as a polishing step to remove any remaining contaminants and protein aggregates.[\[9\]](#)[\[10\]](#)[\[11\]](#)

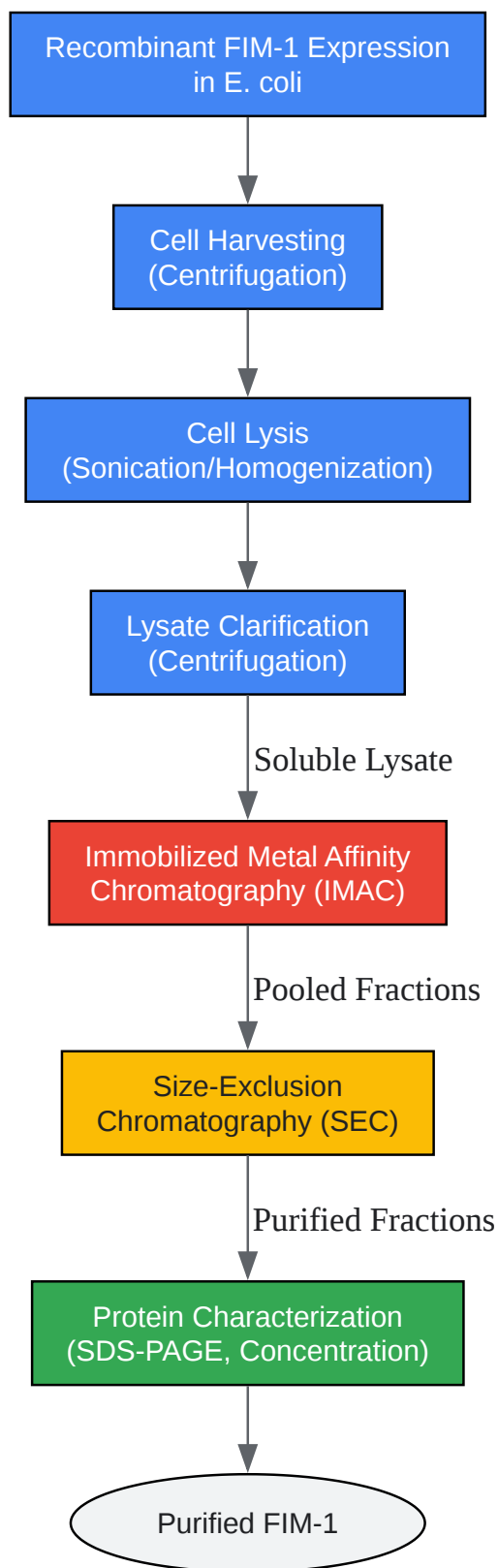
- Materials:
 - SEC Column (e.g., Superdex 200).

- SEC Buffer (20 mM HEPES pH 7.5, 150 mM NaCl).
- Protein concentrator.
- Procedure:
 - Concentrate the pooled fractions from the IMAC step to a volume of 1-2 mL using a protein concentrator.
 - Equilibrate the SEC column with at least 2 CVs of SEC Buffer.
 - Load the concentrated protein sample onto the column.
 - Elute the protein with SEC Buffer at a flow rate appropriate for the column.
 - Collect fractions and analyze by SDS-PAGE.
 - Pool the fractions containing pure, monomeric FIM-1.

5. Protein Characterization

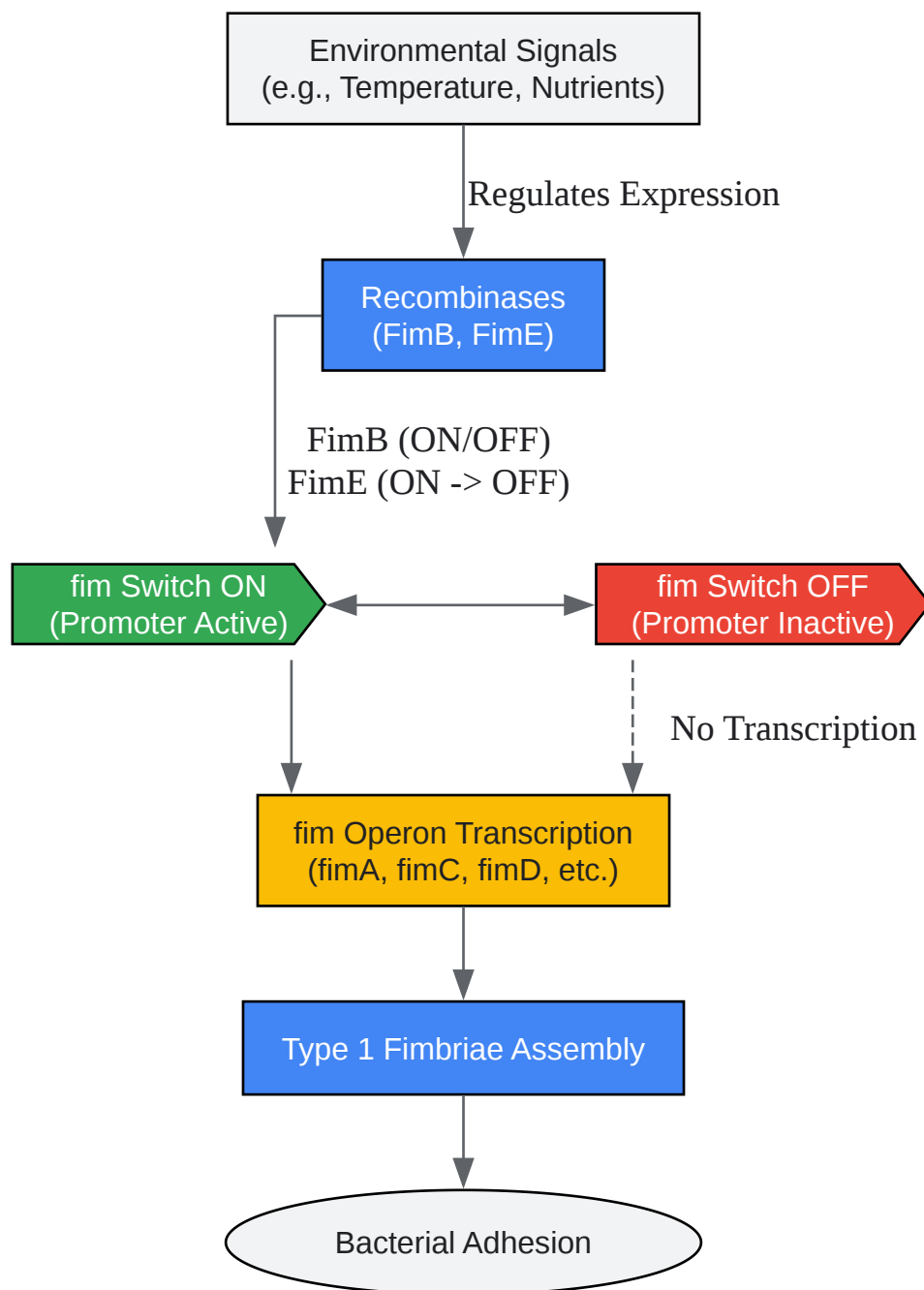
- SDS-PAGE:
 - Analyze protein samples from each purification step on a 12% SDS-PAGE gel to assess purity and molecular weight.[\[5\]](#)
 - Stain the gel with Coomassie Brilliant Blue.
- Concentration Determination:
 - Measure the protein concentration of the final purified sample using a spectrophotometer at 280 nm (if the extinction coefficient is known) or by a colorimetric assay such as the Bradford or BCA assay.

Mandatory Visualizations



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Caption: Experimental workflow for the purification of recombinant FIM-1.



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